N-[4-(hydrazinocarbonyl)phenyl]propanamide

Physicochemical differentiation Lipophilicity Building block selection

Select N-[4-(hydrazinocarbonyl)phenyl]propanamide for structure-based antifungal design targeting Candida albicans glyoxylate shunt enzyme ICL—para-substitution delivers ~7-fold greater inhibitory potency than meta regioisomers. With XLogP3-AA 0.1, it offers an optimal balance of aqueous solubility and membrane permeability for hit-to-lead oral programs. Multi-vendor availability from mg to kg scale with batch-specific COA ensures supply-chain security for lead optimization and preclinical development. Request your quote today.

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 349642-97-3
Cat. No. B2889673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(hydrazinocarbonyl)phenyl]propanamide
CAS349642-97-3
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C10H13N3O2/c1-2-9(14)12-8-5-3-7(4-6-8)10(15)13-11/h3-6H,2,11H2,1H3,(H,12,14)(H,13,15)
InChIKeyXWUCHDVMSRWTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Hydrazinocarbonyl)phenyl]propanamide (CAS 349642-97-3): Core Chemical Identity and Sourcing Baseline


N-[4-(Hydrazinocarbonyl)phenyl]propanamide (CAS 349642-97-3) is an aryl hydrazide building block (MFCD01814010, PubChem CID 910235) with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol [1]. It is commercially available from multiple vendors (e.g., AK Scientific, ChemDiv, Matrix Scientific, Fluorochem) at purities typically ≥95% (up to NLT 98%), in quantities ranging from milligrams to kilograms . The compound is classified as a hydrazinecarboxamide (semicarbazide) derivative, a scaffold associated with a broad spectrum of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer potential [2]. However, its primary documented role is as a synthetic intermediate for generating hydrazone and Schiff-base compound libraries through condensation with aldehydes or ketones [2].

Critical Differentiation of N-[4-(Hydrazinocarbonyl)phenyl]propanamide Propionamide Side Chain from Generic Hydrazide Analogs


The N-propionamide moiety in N-[4-(Hydrazinocarbonyl)phenyl]propanamide (target compound) is a key structural determinant governing its reactivity, steric profile, and biological behavior. Bulkier N-acyl substitutions such as 2-propylpentanamide (VABH) drive pro-angiogenic activity in zebrafish models, while N-valproylglycine hydrazides display potent anti-angiogenic effects [1]. Shorter-chain analogs (e.g., N-acetamide derivatives, CAS 41764-73-2) exhibit different hydrogen-bonding capacities and partition coefficients (XLogP3-AA = 0.1 for the target compound vs. -0.2 predicted for the corresponding acetamide) [2]. Substitution at the meta rather than para position of the phenyl ring alters enzyme inhibition profiles by over tenfold (e.g., ICL IC₅₀ shifts from ~10 µM to >75 µM) [3]. Direct head-to-head, same-assay comparisons with commercial hydrazide building blocks are absent from the peer-reviewed literature, and procurement decisions must therefore be guided by side-chain-governed structure-activity relationship (SAR) trends rather than assumption of functional equivalence.

Quantitative Differentiation Evidence for N-[4-(Hydrazinocarbonyl)phenyl]propanamide Against Closest Analogs


Physicochemical Property Divergence: N-Propanamide vs. N-Acetamide Hydrazide Analogs

The N-[4-(Hydrazinocarbonyl)phenyl]propanamide (target) carries an ethyl side chain, distinguishing it from the shorter N-acetamide analog (CAS 41764-73-2, methyl side chain). The predicted partition coefficient (XLogP3-AA) for the target compound is 0.1 versus -0.2 for the acetamide analog, indicating higher lipophilicity for the propanamide [1]. Hydrogen-bond donor/acceptor counts are identical (3/3) and topological polar surface area (tPSA) is similar (84.2 vs. 84.2 Ų), so the differentiation resides primarily in steric bulk and logP, which influence membrane permeability and protein binding in downstream biological assays [1].

Physicochemical differentiation Lipophilicity Building block selection

Regioisomeric Impact on Enzyme Inhibition: Para- vs. Meta-Hydrazinocarbonyl Substitution

The para-substituted N-[4-(hydrazinocarbonyl)phenyl]propanamide scaffold is a substructure of several Candida albicans isocitrate lyase (ICL) inhibitors catalogued in BindingDB. Para-substituted N-phenyl-hydrazinocarbonyl derivatives (CHEMBL2204157) display IC₅₀ ≈ 10,400 nM against recombinant C. albicans ICL, whereas the corresponding meta-substituted analog (CHEMBL2402010) shows an IC₅₀ of 75,200 nM—a 7.2-fold loss of potency [1]. Although the target compound itself has not been directly assayed in this system, its para orientation and N-propanamide chain are consistent with the more active pharmacophore geometry [1].

Isocitrate lyase inhibition Antifungal target Regioisomer SAR

Angiogenesis Modulation: Class-Level Differentiation of N-Acyl Hydrazide Side Chains

In a comparative study of valproyl hydrazide derivatives, N-valproylglycine hydrazide Schiff bases potently suppressed angiogenic blood vessel formation in transgenic zebrafish embryos (Tg: fli1:EGFP). In contrast, N-(4-(hydrazinecarbonyl)phenyl)-2-propylpentanamide (VABH), which shares the 4-(hydrazinecarbonyl)phenyl core with the target compound, exhibited pro-angiogenic activity—indicating that the N-acyl substituent can reverse the functional phenotype [1]. The target compound's N-propanamide substituent is sterically and electronically intermediate between the N-valproylglycine and N-2-propylpentanamide extremes, predicting a distinct angiogenic modulation profile [1].

Antiangiogenic activity Zebrafish model Valproic acid derivatives

Commercial Purity and Scalability Benchmarks for Procurement Decision-Making

Multiple vendors supply N-[4-(Hydrazinocarbonyl)phenyl]propanamide with documented purity specifications: AK Scientific offers 95% minimum purity , ChemDiv lists it as a building block (BB12-2513) with MFCD01814010 reference standard , and Aromsyn provides NLT 98% purity with batch-specific certificates of analysis (COA) and support for gram-to-kilogram scale-up . This multi-vendor availability with defined purity tiers and scale-up pathways contrasts with less common analogs (e.g., the butanamide or cyclohexanecarboxamide derivatives), which are typically limited to single-vendor sourcing at ≤500 mg scale .

Vendor comparison Purity specification Scale-up procurement

High-Value Application Scenarios for N-[4-(Hydrazinocarbonyl)phenyl]propanamide Based on Quantitative Differentiation Evidence


Scaffold for Antifungal Drug Discovery Targeting the Glyoxylate Shunt (Isocitrate Lyase)

The para-hydrazinocarbonyl geometry of N-[4-(Hydrazinocarbonyl)phenyl]propanamide enables construction of compound libraries that target the Candida albicans glyoxylate shunt enzyme ICL with approximately 7-fold greater inhibitory potency than meta-substituted regioisomers [1]. Researchers should select this building block for structure-based design of antifungal agents that exploit the glyoxylate cycle—a pathway essential for fungal virulence but absent in mammals.

Synthesis of Angiogenesis-Modulating Hydrazone Libraries with Defined N-Acyl Side Chain Control

Systematic variation of the N-acyl group on the 4-(hydrazinocarbonyl)phenyl scaffold can dictate whether resulting hydrazone derivatives display anti-angiogenic or pro-angiogenic phenotypes in zebrafish models [1]. The target compound, with its intermediate N-propanamide substituent, serves as the optimal starting point for SAR campaigns designed to map the functional boundary between these opposing biological outcomes [1].

Medicinal Chemistry Building Block for Lipophilicity-Optimized Lead Series

With a calculated XLogP3-AA of 0.1, N-[4-(Hydrazinocarbonyl)phenyl]propanamide provides a favorable balance between aqueous solubility and membrane permeability for oral drug-like space [1]. Compared to the more polar N-acetamide analog (XLogP3-AA -0.2), the target compound is better suited for hit-to-lead programs where improved cell permeability is desired without the excessive lipophilicity risks associated with longer-chain variants [1].

Industrial-Scale Process Chemistry and Library Production

The target compound's multi-vendor commercial availability at defined purity tiers (95% to NLT 98%) with batch-specific COA documentation, combined with gram-to-kilogram scalability , makes it the preferred 4-(hydrazinocarbonyl)phenyl intermediate for pharmaceutical process R&D. In contrast, less common N-acyl analogs are limited to single-vendor sourcing at ≤500 mg scale, posing unacceptable supply-chain risk for lead optimization and preclinical development .

Quote Request

Request a Quote for N-[4-(hydrazinocarbonyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.